molecular formula C10H10O4S B3431196 (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid CAS No. 88899-85-8

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid

Cat. No.: B3431196
CAS No.: 88899-85-8
M. Wt: 226.25 g/mol
InChI Key: UDUXYCSLRYYQNS-QPJJXVBHSA-N
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Description

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: (2E)-3-[4-(Methylsulfonyl)phenyl]propanoic acid

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory agent.

    Medicine: Explored for its role in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The methylsulfonyl group enhances its binding affinity and selectivity towards COX-2 over COX-1, minimizing gastrointestinal side effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)phenylacetic acid
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • Aristolochic acids

Uniqueness

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of the propenoic acid moiety allows for diverse chemical modifications, while the methylsulfonyl group enhances its pharmacological properties.

Properties

IUPAC Name

(E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUXYCSLRYYQNS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-30-2, 88899-85-8
Record name (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 88899-85-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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